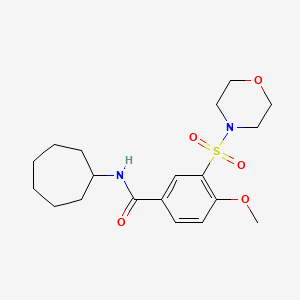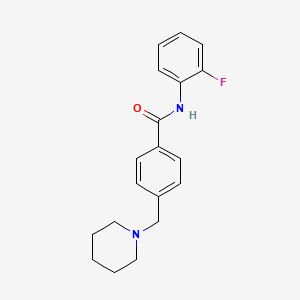
N-cycloheptyl-4-methoxy-3-(4-morpholinylsulfonyl)benzamide
Description
Benzamide derivatives are a class of compounds known for their wide range of biological activities and applications in medicinal chemistry. They are characterized by the presence of an amide functional group attached to a benzene ring. The modification of the benzamide scaffold with different substituents has led to the discovery of compounds with significant pharmacological properties.
Synthesis Analysis
The synthesis of benzamide derivatives often involves the condensation of benzoyl chlorides with different amines. For example, compounds like 1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-(4-methoxyphenyl)cyclopropane-1-carboxamide exhibit significant inhibitory activity against some cancer cell lines, indicating the potential of benzamide derivatives as anticancer agents (Lu et al., 2021).
Molecular Structure Analysis
The molecular structure of benzamide derivatives is crucial in determining their biological activity. Crystal structure analysis, such as that performed on 1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-(4-methoxyphenyl)cyclopropane-1-carboxamide, helps in understanding the conformation and potential interaction sites of these compounds with biological targets.
Chemical Reactions and Properties
Benzamide derivatives undergo various chemical reactions that modify their structure and, consequently, their pharmacological properties. For example, the Rh(III)-catalyzed oxidative acylation of secondary benzamides with aldehydes followed by intramolecular cyclization provides an efficient method for synthesizing isoindolin-1-ones, a core structure in many bioactive compounds (Sharma et al., 2012).
Physical Properties Analysis
The physical properties of benzamide derivatives, such as solubility, melting point, and crystalline structure, are essential for their formulation and application in drug development. The crystal structure and X-ray diffraction analysis provide detailed insights into the compound's physical characteristics, influencing its stability and bioavailability.
Chemical Properties Analysis
The chemical properties of benzamide derivatives, including their reactivity, stability, and interaction with biological molecules, are critical for their function as therapeutic agents. Studies on compounds like N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide reveal their potential as selective inhibitors, highlighting the importance of chemical property analysis in drug design (Zaigham et al., 2023).
properties
IUPAC Name |
N-cycloheptyl-4-methoxy-3-morpholin-4-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O5S/c1-25-17-9-8-15(19(22)20-16-6-4-2-3-5-7-16)14-18(17)27(23,24)21-10-12-26-13-11-21/h8-9,14,16H,2-7,10-13H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMJMLVFQQBFJJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2CCCCCC2)S(=O)(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[2-(ethylthio)-1,3-thiazol-4-yl]-N-[(5-fluoro-1H-indol-2-yl)methyl]-N-methylacetamide](/img/structure/B4434118.png)

![8-(3-hydroxy-4-methoxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B4434124.png)
![4-[3-(4-ethylphenyl)propanoyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B4434128.png)
![[5-(3-ethoxy-5-iodo-4-methoxyphenyl)-2H-tetrazol-2-yl]acetonitrile](/img/structure/B4434140.png)
![3-methyl-4-[(methylsulfonyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B4434141.png)

![2-(4-methoxyphenyl)-7,7-dimethyl-4-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine](/img/structure/B4434151.png)
![1-(ethylsulfonyl)-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide](/img/structure/B4434153.png)
![1-isobutyl-3,4,9-trimethyl-7-propyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B4434170.png)
![1-allyl-3-tert-butyl-9-methyl-7-propyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B4434175.png)
![N-{1-methyl-2-[2-(1-piperidinyl)ethyl]-1H-benzimidazol-5-yl}butanamide](/img/structure/B4434178.png)
![2,4-dichloro-5-[(cyclopropylamino)sulfonyl]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B4434187.png)
